molecular formula C7H12F3NO B1392918 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine CAS No. 743402-57-5

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine

Cat. No.: B1392918
CAS No.: 743402-57-5
M. Wt: 183.17 g/mol
InChI Key: AWHZGSFJGAXLAR-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine (CAS 743402-57-5) is a valuable piperidine-based chemical building block for research and development. The compound features a piperidine ring substituted at the 4-position with a 2,2,2-trifluoro-1-hydroxyethyl group, a structure confirmed by its molecular formula C7H12F3NO and molecular weight of 183.174 g/mol . This scaffold serves as a key synthetic intermediate in medicinal chemistry, particularly for introducing trifluoroethyl motifs which can significantly alter the pharmacokinetic and binding properties of target molecules. The presence of both a basic piperidine nitrogen and a hydroxyl group provides two points for chemical modification, enabling researchers to create diverse compound libraries. The structural motif of this compound is recognized for its utility in pharmaceutical research, where similar trifluoroethyl-substituted heterocycles are investigated as potential inhibitors of biological targets such as Nav1.8 sodium channels, which are relevant for pain management therapies . Related chemical structures have shown promise in developing treatments for neuropathic pain, chronic pain conditions, and various disorders mentioned in patent literature . Researchers value this compound specifically for its potential to enhance metabolic stability, membrane permeability, and binding affinity through the strategic incorporation of fluorine atoms. This product is offered in various quantities to accommodate different research scales and is accompanied by appropriate quality documentation. The compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate handling precautions before use.

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHZGSFJGAXLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine typically involves the reaction of piperidine with a trifluoromethylating agent. One common method is the reaction of piperidine with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield trifluoromethyl ketones, while reduction can produce more saturated piperidine derivatives .

Scientific Research Applications

Inhibition of Pyruvate Dehydrogenase Kinase

One of the prominent applications of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine relates to its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a critical role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of PDHK can enhance glucose oxidation and reduce lactate production, making this compound a candidate for treating conditions such as type II diabetes and certain cancers where PDHK is overexpressed .

Anticancer Therapeutics

Research indicates that compounds similar to this compound can exhibit antitumor activity. For instance, derivatives that inhibit PDHK have shown promise in reducing cell viability in cancer cell lines. The ability to modulate metabolic pathways in cancer cells can be leveraged for therapeutic strategies aimed at enhancing the efficacy of existing cancer treatments .

Neuropharmacological Studies

The piperidine scaffold is well-known in neuropharmacology. Compounds containing this structure have been investigated for their potential effects on the nervous system. Research into derivatives like this compound may reveal insights into their neuroprotective properties or their ability to modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

ActivityMechanism/TargetReferences
Inhibition of PDHKEnhances glucose oxidation
Antitumor activityReduces viability in cancer cells
Neuropharmacological effectsPotential modulation of neurotransmitters

Case Study 1: PDHK Inhibition in Cancer Therapy

A study investigated the effects of piperidine derivatives on various cancer cell lines. The results indicated that compounds inhibiting PDHK led to a significant reduction in cell proliferation rates, suggesting a pathway for developing new anticancer agents based on this scaffold .

Case Study 2: Metabolic Regulation

In another study focusing on metabolic diseases, researchers explored how piperidine derivatives could regulate metabolic pathways involved in insulin sensitivity. The findings suggested that these compounds could play a role in managing hyperglycemia by promoting glucose metabolism through PDHK inhibition .

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing hydrophobic interactions and altering the electronic environment. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate with piperidine derivatives bearing fluorinated or hydroxylated substituents:

Compound Name Key Structural Features Biological Activity/Application Key Properties Reference
This compound oxalate Piperidine core with hydroxytrifluoroethyl side chain; oxalate salt Laboratory research (exact targets unspecified) Enhanced solubility (salt form), hydrogen-bonding capacity
SR11335 (Retinoid antagonist) Tetrahydroanthracenyl core with hydroxytrifluoroethyl group HIV-1 promoter inhibition Polycyclic structure; synthetic retinoid
Benzimidazolinyl piperidine derivatives Piperidine with benzimidazolinyl substituents Antileishmanial (IC₅₀: 7.06–84.6 µg/mL) Substituent-dependent activity
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride Piperidine with trifluoromethylphenyl and amino groups Undisclosed (likely CNS or antimicrobial) Dihydrochloride salt; MW 331.2
P2X3 receptor antagonists 2-Trifluoromethylbenzimidazole-4,7-dione core with piperidine Pain management (P2X3 inhibition) Acyl-group modifications for potency

Key Findings

Hydrogen Bonding vs. Hydrophobicity: The hydroxyl group in this compound enables hydrogen bonding, improving solubility and target interactions. In contrast, purely fluorinated derivatives (e.g., 4-methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride) rely on hydrophobic CF₃ groups for membrane permeability and metabolic stability .

Biological Activity: Benzimidazolinyl piperidines (e.g., Compound 3, IC₅₀ = 7.06 µg/mL) demonstrate that substituent positioning dramatically affects antileishmanial activity . The hydroxytrifluoroethyl group in the target compound may offer analogous tunability for other diseases.

Salt Forms: The oxalate salt of the target compound contrasts with dihydrochloride salts (e.g., 4-methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine), which may alter bioavailability and stability .

Structure-Activity Relationship (SAR) Insights

  • Fluorination: Trifluoroethyl groups enhance electronegativity and resistance to oxidative metabolism, as seen in CNS-active compounds like 4-methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine .
  • Hydroxyl Groups : The hydroxyl moiety in the target compound balances hydrophilicity and hydrogen bonding, a feature absent in purely aromatic (e.g., benzimidazolinyl) or aliphatic (e.g., trifluoromethyl) derivatives .
  • Salt Selection : Oxalate and dihydrochloride salts optimize solubility and crystallinity, critical for formulation .

Biological Activity

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the trifluoroethyl group. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxy and a trifluoroethyl group. The trifluoroethyl moiety is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's biological interactions.

Interaction Studies

Initial studies indicate that this compound interacts with various biological targets. The binding affinity to receptors and enzymes is crucial for understanding its pharmacodynamics. Research suggests that compounds with similar structures may exhibit diverse biological activities:

Compound NameStructure FeaturesUnique Characteristics
N-(2,2,2-Trifluoroethyl)-N-{4-[...]}Contains trifluoroethyl and piperidinylTargets different receptor types
1-(Trifluoroethyl)-piperidin-4-oneTrifluoroethyl substitution on piperidineExhibits different biological activities
3-Amino-6-methyl-1-(trifluoroethyl)piperidin-2-oneAmino and methyl substitutionsPotential CNS activity

The distinct trifluoroethyl substitution pattern contributes to unique physicochemical properties compared to these similar compounds .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest that the trifluoroethyl group may enhance oral bioavailability and metabolic stability. For instance, compounds with similar fluorinated groups have shown improved absorption characteristics due to their lipophilic nature .

Case Studies

Research involving structurally related piperidine derivatives has provided insights into potential therapeutic applications. For example:

  • CNS Activity : Piperidine derivatives are often explored for their central nervous system (CNS) effects. A study on a related compound demonstrated significant activity against various CNS targets, indicating that this compound may also possess similar properties .
  • Antiparasitic Potential : In the context of antiparasitic drug development, similar compounds have been evaluated for efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These studies emphasize the importance of structural modifications in enhancing potency .

The exact mechanism of action for this compound remains largely unexplored. However, the presence of the piperidine ring suggests potential interactions with ion channels or enzyme inhibition pathways. Piperidine derivatives are known for their diverse biological activities, including modulation of neurotransmitter systems and enzyme activity .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine?

  • Methodological Answer : Utilize one-pot multicomponent reactions to achieve high diastereoselectivity and yield. For example, protocols involving piperidine scaffolds with trifluoroethyl groups can be adapted from five-component syntheses of polysubstituted 2-hydroxy-2-trifluoroethyl derivatives. Reaction conditions may include catalytic systems (e.g., iridium catalysts for stereochemical control) and solvent optimization (e.g., dichloromethane with NaOH for nucleophilic substitution steps) .
  • Key Parameters : Monitor reaction progress via <sup>1</sup>H NMR to confirm intermediate formation (e.g., methylene protons of the piperidine ring at ~2.24 ppm) and final product purity via HPLC (target ≥99%) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Thermodynamic Properties : Use gas-phase calorimetry to measure enthalpy of vaporization and heat capacity, referencing piperidine analogs (e.g., enthalpy of vaporization for piperidine: ~46.5 kJ/mol) .
  • Solubility and Stability : Perform stability assays under varying pH and temperature conditions. For hygroscopic or light-sensitive derivatives, employ inert atmospheres (N2) and amber glassware during storage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods for synthesis steps involving volatile intermediates.
  • Emergency Procedures : For skin/eye exposure, rinse immediately with water (≥15 minutes) and seek medical evaluation. For inhalation, move to fresh air and administer oxygen if necessary .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can QSAR models guide the design of analogs with enhanced SERT inhibitory activity?

  • Methodological Answer :

  • Dataset Preparation : Compile a dataset of phenyl piperidine derivatives with reported IC50 values against SERT. Convert IC50 to pIC50 (-log IC50) for normal distribution .
  • Descriptor Selection : Use ADMET Predictor™ or similar software to compute molecular descriptors (e.g., logP, polar surface area). Prioritize descriptors correlating with blood-brain barrier permeability for CNS-targeted analogs .
  • Model Validation : Apply leave-one-out cross-validation and external validation (R<sup>2</sup> > 0.6 for predictive reliability). Use the model to prioritize trifluoroethyl modifications that enhance binding affinity .

Q. What computational tools predict the pharmacological targets of this compound?

  • Methodological Answer :

  • Swiss Target Prediction : Input the compound’s SMILES string to identify potential targets (e.g., kinases, GPCRs). Cross-reference with PASS analysis to assess probabilities of membrane stabilization or neurotransmitter uptake inhibition .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with ion channels (e.g., ligand-gated Ca<sup>2+</sup> channels). Focus on hydrogen bonding between the hydroxy-trifluoroethyl group and conserved residues (e.g., Glu177 in nAChR) .

Q. How can structural modifications improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Metabolic Hotspot Identification : Use in silico metabolism prediction (e.g., Cytochrome P450 isoform specificity via ADMET Predictor™). For example, replacing labile hydroxyl groups with bioisosteres (e.g., fluorine substitution) may reduce oxidative degradation .
  • In Vitro Validation : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS. Compare half-life (t1/2) between analogs .

Q. What spectroscopic techniques confirm metal coordination in complexes involving this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Monitor upfield/downfield shifts of piperidine protons upon metal binding (e.g., Co<sup>2+</sup> coordination shifts methylene protons from 2.24 ppm to 1.46–1.64 ppm) .
  • IR Spectroscopy : Identify stretching frequencies for metal-ligand bonds (e.g., ν(N–Metal) at ~450 cm<sup>−1</sup>). Compare with free ligand spectra to confirm complexation .

Contradiction Analysis

Q. How to resolve discrepancies in predicted vs. observed biological activity for piperidine derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate in silico predictions (e.g., Swiss Target Prediction) with in vitro assays (e.g., radioligand binding for receptor affinity). For example, if PASS analysis predicts antitumor activity (Pa > 0.7) but in vitro cytotoxicity assays show no effect, investigate off-target interactions or assay conditions (e.g., cell line specificity) .
  • Structural Re-evaluation : Use X-ray crystallography to confirm stereochemistry. Misassigned configurations (e.g., R vs. S isomers) may explain activity gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Reactant of Route 2
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine

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